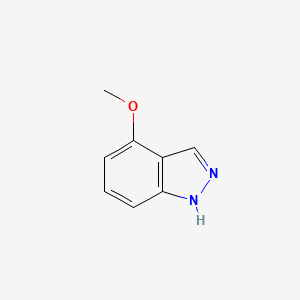

4-Methoxy-1H-indazole

Vue d'ensemble

Description

4-Methoxy-1H-indazole is a chemical compound with the molecular weight of 148.16 . Its IUPAC name is 1H-indazol-4-yl methyl ether . The Inchi Code for this compound is 1S/C8H8N2O/c1-11-8-4-2-3-7-6 (8)5-9-10-7/h2-5H,1H3, (H,9,10) .

Synthesis Analysis

The synthesis of 1H-indazole has been explored in various ways. One of the methods includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-indazole can be represented by the Inchi Code: 1S/C8H8N2O/c1-11-8-4-2-3-7-6 (8)5-9-10-7/h2-5H,1H3, (H,9,10) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

4-Methoxy-1H-indazole is a solid compound . It is stored at ambient temperature .

Applications De Recherche Scientifique

Anticancer Activity

4-Methoxy-1H-indazole: derivatives have been studied for their potential as anticancer agents. They are found to inhibit cell growth in various neoplastic cell lines, often at concentrations lower than 1 μM. This inhibition can cause a block in the G0–G1 phase of the cell cycle, which is crucial for controlling the proliferation of cancer cells .

Anti-Inflammatory Properties

Indazole compounds, including 4-Methoxy-1H-indazole , exhibit significant anti-inflammatory activities. They have been used in models such as mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and diabetic neuropathy induced by streptozocin, showing excellent analgesic activity .

Antimicrobial Effects

The indazole nucleus is a part of synthetic compounds that possess a wide range of pharmacological activities, including antibacterial and antifungal effects. The presence of the methoxy group in 4-Methoxy-1H-indazole may contribute to these properties by affecting the compound’s ability to interact with microbial enzymes or DNA .

Phosphoinositide 3-Kinase Inhibition

4-Methoxy-1H-indazole: derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. These inhibitors are particularly relevant for the treatment of respiratory diseases, as PI3Kδ plays a significant role in the immune response and inflammation in the respiratory tract .

Synthesis of Bioactive Natural Products

Indazole-containing heterocycles are important building blocks for bioactive natural products4-Methoxy-1H-indazole can serve as a precursor in the synthesis of various drugs and natural products, leveraging its stability and reactivity to form complex molecules with diverse biological activities .

Drug Development

Due to its versatile biological activities, 4-Methoxy-1H-indazole is a valuable scaffold in medicinal chemistry. It has been used in the development of drugs such as niraparib, an anticancer drug, and pazopanib, a tyrosine kinase inhibitor approved for renal cell carcinoma. The methoxy group can be a critical feature in enhancing the drug’s efficacy and selectivity .

Safety and Hazards

Orientations Futures

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that 4-Methoxy-1H-indazole and its derivatives could have potential applications in the development of new drugs.

Mécanisme D'action

Target of Action

4-Methoxy-1H-indazole primarily targets specific enzymes and receptors within the body. One of its main targets is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, 4-Methoxy-1H-indazole can reduce inflammation and pain .

Mode of Action

4-Methoxy-1H-indazole interacts with the COX-2 enzyme by binding to its active site. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, which are compounds that promote inflammation, pain, and fever. As a result, the inhibition of COX-2 by 4-Methoxy-1H-indazole leads to a decrease in the production of these pro-inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 by 4-Methoxy-1H-indazole affects several biochemical pathways. The most significant pathway is the arachidonic acid pathway, where the conversion of arachidonic acid to prostaglandins is blocked. This leads to a reduction in the downstream effects of inflammation, such as decreased vasodilation, reduced permeability of blood vessels, and lower recruitment of inflammatory cells to the site of injury .

Pharmacokinetics

The pharmacokinetics of 4-Methoxy-1H-indazole involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 4-Methoxy-1H-indazole is absorbed into the bloodstream and distributed throughout the body. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of 4-Methoxy-1H-indazole is influenced by factors such as its solubility and the presence of food in the gastrointestinal tract .

Result of Action

The molecular and cellular effects of 4-Methoxy-1H-indazole’s action include a significant reduction in the production of pro-inflammatory prostaglandins. This leads to decreased inflammation, pain, and fever. At the cellular level, the inhibition of COX-2 by 4-Methoxy-1H-indazole results in reduced activation of inflammatory pathways and a lower expression of inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-1H-indazole. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. For instance, acidic environments may enhance the solubility of 4-Methoxy-1H-indazole, improving its absorption. Conversely, high temperatures may lead to the degradation of the compound, reducing its efficacy .

Propriétés

IUPAC Name |

4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-6(8)5-9-10-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXWAMSYANZWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646702 | |

| Record name | 4-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1H-indazole | |

CAS RN |

351210-06-5 | |

| Record name | 4-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

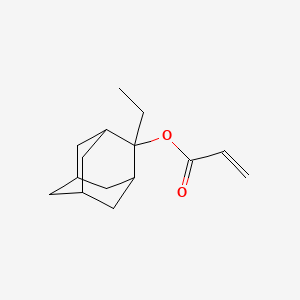

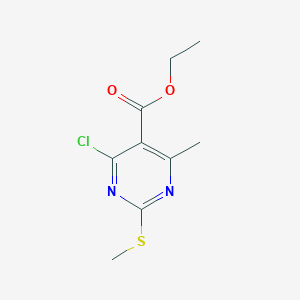

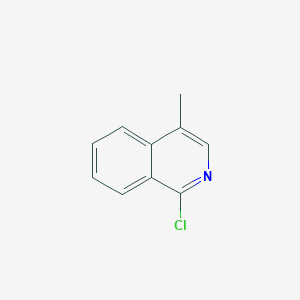

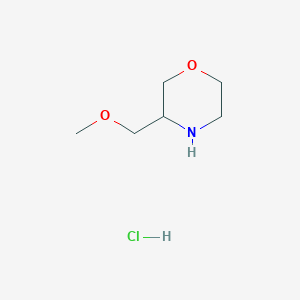

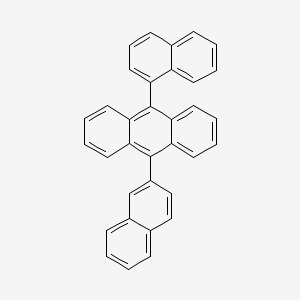

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

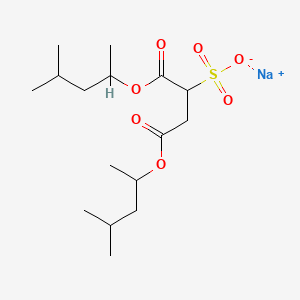

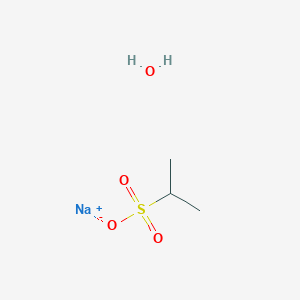

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)